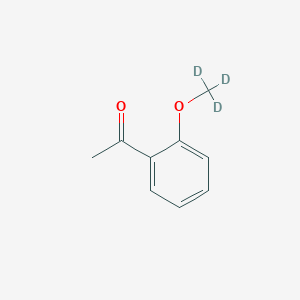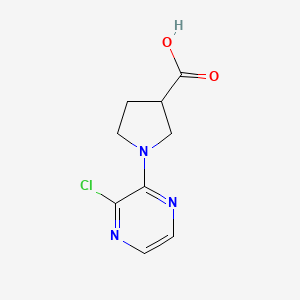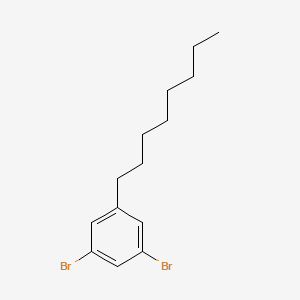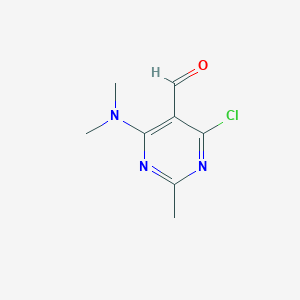
4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde
Overview
Description
Pyrimidines are a class of organic compounds that are widely present in many biological systems. They are key components of nucleic acids like DNA and RNA. Pyrimidines can be substituted with various functional groups to create a wide range of compounds with diverse properties .
Molecular Structure Analysis
The molecular structure of a pyrimidine derivative would depend on the specific substituents attached to the pyrimidine ring. For example, a compound like “2-Amino-4-chloro-6-methylpyrimidine” has a molecular weight of 143.57 and its molecular formula is C5H6ClN3 .
Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitution reactions . The specific reactions and their outcomes would depend on the substituents present in the pyrimidine .
Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrimidine derivative would depend on its specific structure. For example, “2-Amino-4-chloro-6-methylpyrimidine” is a solid with a melting point of 138-142 °C .
Scientific Research Applications
Antibacterial Properties
- Compounds synthesized using 4-chloro-2-oxo-2H-chromen-3-carbaldehyde, which is structurally related to 4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde, demonstrated significant antibacterial activity. These compounds inhibited the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Enterobacter Cloaca (Govori-Odai, Spahiu, & Haziri, 2007).
Synthesis of Condensed Heterocycles
- The cyclocondensation of compounds structurally similar to this compound led to the formation of tricyclic heterocycles containing a pyrimido[5,4-e][1,3]thiazine fragment, indicating its utility in creating complex chemical structures (Brukshtus & Tumkevičius, 2000).
Derivatives of Oxazole Series
- The treatment of related compounds with various amines resulted in the formation of substituted aminals of the oxazole series, illustrating the chemical versatility of these compounds (Vyzhdak, Danielová, Kiselev, & Drach, 2005).
Synthesis of Naphthyridinone Derivatives
- The use of related compounds in the synthesis of naphthyridinone derivatives further shows its potential in the development of novel organic molecules (Medvedeva et al., 2009).
Formation of Heterocyclic Pentaones
- In a study, a compound structurally similar was used in a reaction with 1-methylpyrimidine to produce heterocyclic pentaones, indicating its role in complex organic synthesis (Jalilzadeh & Pesyan, 2011).
Synthesis of Imine Derivatives
- The synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde imines, using a related compound, highlighted its importance in creating biologically active molecules (Gangadasu, Raju, & Rao, 2002).
Anti-inflammatory Activity
- Compounds derived from similar pyrimidine structures were tested for their anti-inflammatory activity, showcasing the potential pharmaceutical applications of these derivatives (Burbulienė et al., 2002).
Chemical Reactivity and Interactions
- The reactivity and interactions of derivatives, like 8-Dimethylaminonaphthalene-1-carbaldehyde, offer insights into the properties akin to amides, useful in various chemical syntheses (Wannebroucq et al., 2016).
Interaction with Glycine Esters
- The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, related to the chemical , was studied for the synthesis of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, indicating its potential in creating biologically active compounds (Zinchenko et al., 2018).
Microbiological Evaluation
- The microbiological evaluation of related compounds demonstrated their antibacterial activity against Escherichia coli and Enterochoaco, illustrating their potential in antibacterial applications (Govori et al., 2010).
Synthesis of Spin Probes
- The synthesis of pH-sensitive spin probes using derivatives like 5-cyano-4H-imidazole 3-oxides, indicates the application of these compounds in creating specialized chemical sensors (Kirilyuk et al., 2003).
Synthesis of Betainic Guanine Model Compounds
- The reaction of 4-(dimethylamino)pyridine on 2-amino-4-chloro-6-hydroxypyrimidine, structurally similar to this compound, led to the formation of self-complementary betainic guanines present in RNA, underscoring its significance in biochemical research (SchmidtAndreas & KindermannMarkus Karl, 2001).
Antioxidant Evaluation
- Some pyrazolopyridine derivatives synthesized using similar compounds exhibited promising antioxidant properties, highlighting the potential use of these derivatives in developing antioxidant agents (Gouda, 2012).
Synthesis of Novel Benzothiazole Derivatives
- The synthesis of novel push-pull benzothiazole derivatives with reverse polarity, using related compounds, indicated potential applications in non-linear optic technologies (Hrobárik, Sigmundová, & Zahradník, 2004).
Synthesis of Expanded Porphyrins
- The condensation of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde with pyrrole, a process related to this compound, enabled the synthesis of expanded porphyrins, useful in various chemical and biological applications (Maes, Vanderhaeghen, & Dehaen, 2005).
Mechanism of Action
Target of Action
Similar compounds such as pyrimidopyrimidines have been found to exhibit significant antitumor activity , suggesting potential targets could be involved in cell proliferation and growth pathways.
Biochemical Pathways
Given the potential antitumor activity of related compounds , it’s possible that this compound could affect pathways related to cell growth and proliferation.
Result of Action
Based on the potential antitumor activity of related compounds , it’s plausible that this compound could induce changes in cell growth and proliferation.
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-5-10-7(9)6(4-13)8(11-5)12(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNOTJORKQIBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




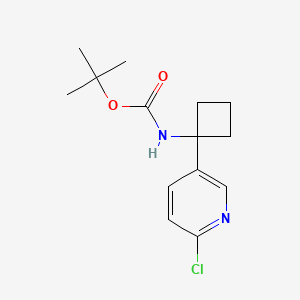

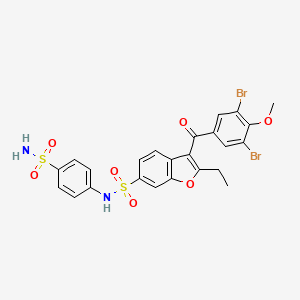
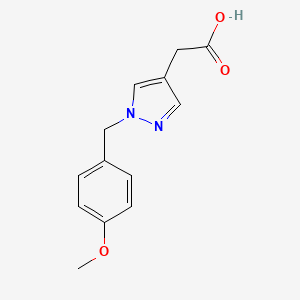


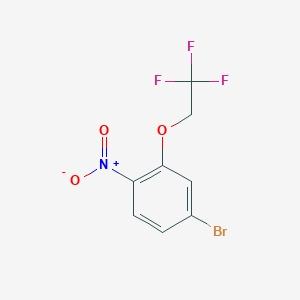


![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1458955.png)
